![molecular formula C7H6ClN3O2S B2909381 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride CAS No. 2155852-83-6](/img/structure/B2909381.png)
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride
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Overview
Description
“2-(1H-Imidazol-5-yl)acetic acid hydrochloride” is a compound with the CAS Number 3251-69-2 . It is a solid substance and has a molecular weight of 162.58 .
Molecular Structure Analysis
The InChI code for “2-(1H-Imidazol-5-yl)acetic acid hydrochloride” is1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-(1H-Imidazol-5-yl)acetic acid hydrochloride” is a solid substance . It has a molecular weight of 162.58 . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . This suggests that “2-(1H-Imidazol-5-yl)thiazole-4-carboxylic acid hydrochloride” could potentially be used in the development of new antibacterial drugs.
Antifungal Activity
Imidazole compounds also exhibit antifungal properties . This compound could therefore be explored for its potential use in antifungal medications.
Anti-inflammatory Activity
Imidazole and thiazole derivatives have been found to possess anti-inflammatory properties . This compound could be investigated for its potential use in the treatment of inflammatory conditions.
Antitumor Activity
Imidazole derivatives have shown antitumor activities . This suggests that “2-(1H-Imidazol-5-yl)thiazole-4-carboxylic acid hydrochloride” could potentially be used in cancer therapy.
Antidiabetic Activity
Imidazole compounds have been reported to exhibit antidiabetic properties . This compound could therefore be explored for its potential use in the management of diabetes.
Anti-tubercular Activity
Imidazole-containing compounds have been synthesized and evaluated for anti-tubercular activity . This suggests that “2-(1H-Imidazol-5-yl)thiazole-4-carboxylic acid hydrochloride” could potentially be used in the treatment of tuberculosis.
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The compound 2-(1H-Imidazol-5-yl)thiazole-4-carboxylic acid hydrochloride, which contains an imidazole ring, is known to interact with a variety of targets. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which suggests that they could have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the solvent environment.
properties
IUPAC Name |
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S.ClH/c11-7(12)5-2-13-6(10-5)4-1-8-3-9-4;/h1-3H,(H,8,9)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZLBGVLZPBMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C2=NC(=CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-5-yl)thiazole-4-carboxylic acid hydrochloride | |
CAS RN |
2155852-83-6 |
Source
|
Record name | 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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